REACTION_CXSMILES
|
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.Br[C:6]1[S:7][CH:8]=[C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[N:10]=1>C1(C)C=CC=CC=1>[CH:1]1([NH:4][C:6]2[S:7][CH:8]=[C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[N:10]=2)[CH2:3][CH2:2]1
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Name
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|
Quantity
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2.28 g
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Type
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reactant
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Smiles
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C1(CC1)N
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Name
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|
Quantity
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5 g
|
Type
|
reactant
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Smiles
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BrC=1SC=C(N1)C(=O)OCC
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction described in Preparation 26
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Type
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TEMPERATURE
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Details
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was heated at 100°-110 ° C. for 16 hours in a sealed tube
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Duration
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16 h
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Name
|
|
Type
|
product
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Smiles
|
C1(CC1)NC=1SC=C(N1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |